molecular formula C15H13ClN4O2 B12114978 Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate

Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate

Cat. No.: B12114978
M. Wt: 316.74 g/mol
InChI Key: LQDCOTIFUZHDQK-UHFFFAOYSA-N
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Description

Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a 4-chlorophenyl group at position 2 and an ethyl carbamate moiety at position 2. Its molecular formula is C₁₄H₁₂ClN₃O₂, with a molar mass of 289.72 g/mol (estimated based on structural analogs) . The compound is synthesized via condensation reactions involving substituted aminopyrimidines and activated carbonyl derivatives, as exemplified in related imidazo[1,2-a]pyrimidine syntheses .

The 4-chlorophenyl group enhances lipophilicity and may influence receptor-binding affinity, while the carbamate group contributes to metabolic stability and bioavailability .

Properties

Molecular Formula

C15H13ClN4O2

Molecular Weight

316.74 g/mol

IUPAC Name

ethyl N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate

InChI

InChI=1S/C15H13ClN4O2/c1-2-22-15(21)19-13-12(10-4-6-11(16)7-5-10)18-14-17-8-3-9-20(13)14/h3-9H,2H2,1H3,(H,19,21)

InChI Key

LQDCOTIFUZHDQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C2N1C=CC=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde and isocyanate under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the formation of the imidazo[1,2-a]pyrimidine core .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and purity. The process typically includes steps like purification through recrystallization or chromatography to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it may interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Core Heterocycle Variations: Pyrimidine vs. Pyridine

The substitution of the pyrimidine ring with pyridine significantly alters electronic properties and bioactivity:

Compound Core Structure Key Substituents Bioactivity/Application Reference
Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate Imidazo[1,2-a]pyrimidine 4-Cl-C₆H₄, ethyl carbamate CAR agonist (hypothesized)
Ethyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate Imidazo[1,2-a]pyridine 4-Cl-C₆H₄, ethyl carboxylate Confirmed CAR agonist
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate Imidazo[1,2-a]pyrimidine Br, ethyl carboxylate Intermediate for kinase inhibitors

Key Findings :

  • Pyridine derivatives (e.g., compound 26 in ) show stronger CAR activation, suggesting the pyridine core enhances receptor interactions.

Substituent Effects on the Aromatic Ring

Variations in the aryl substituent modulate lipophilicity and target affinity:

Compound Aryl Substituent log k (HPLC) Synthesis Yield Reference
This compound 4-Cl-C₆H₄ 2.45 (calc.) 65–75%
Ethyl 7-methyl-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine-3-carboxylate 4-CF₃-C₆H₄ 3.12 82%
Ethyl 2-(3,4-difluorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylate 3,4-F₂-C₆H₃ 2.78 77%

Key Findings :

  • Electron-withdrawing groups (e.g., CF₃, Cl) increase lipophilicity (higher log k) and metabolic stability .
  • Ortho/meta substituents (e.g., 3,4-difluoro) reduce steric hindrance compared to para-substituted analogs, enhancing synthetic yields .

Functional Group Modifications at Position 3

The nature of the substituent at position 3 critically impacts pharmacological properties:

Compound Position 3 Group Biological Activity Reference
This compound Ethyl carbamate Moderate enzyme inhibition
2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbohydrazide Hydrazide Anticancer (in vitro)
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Aldehyde Antimicrobial

Key Findings :

  • Carbamates offer superior metabolic stability compared to aldehydes, which are prone to oxidation .
  • Hydrazide derivatives exhibit enhanced cytotoxicity, likely due to hydrogen-bonding interactions with biological targets .

Biological Activity

Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves multi-step reactions that can include cyclization and substitution processes. For example, a common method involves the reaction of 4-chlorobenzaldehyde with 2-aminopyrimidine derivatives under acidic conditions to form the imidazopyrimidine core, followed by carbamate formation through the reaction with ethyl chloroformate.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Research indicates that compounds with chlorinated phenyl substituents exhibit enhanced antimicrobial activity due to increased lipophilicity and electrophilicity, which facilitate better penetration into bacterial cells.

Key Findings:

  • The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
  • The Minimum Inhibitory Concentration (MIC) values for various strains were reported, with some showing MIC as low as 16 µg/mL against resistant strains like Enterococcus faecium AR-0783 .
PathogenMIC (µg/mL)Activity Level
E. faecium AR-078316High
Staphylococcus aureus32Moderate
Escherichia coli64Moderate

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promising anticancer activity. Studies have indicated that it selectively reduces cell viability in certain cancer cell lines.

Case Studies:

  • Caco-2 Cell Line: The compound reduced viability to approximately 39.8% at a concentration of 10 µM compared to untreated controls (p < 0.001) .
  • A549 Cell Line: It exhibited reduced activity against A549 cells but still showed some level of cytotoxicity (viability around 55% at 10 µM) .

Comparison of Anticancer Efficacy:

Cell LineViability (%) at 10 µMp-value
Caco-239.8<0.001
A54955.0Not significant

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Kinases: Similar compounds have been noted for their ability to inhibit kinases such as c-KIT, which is implicated in various cancers.
  • Cell Cycle Arrest: The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

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